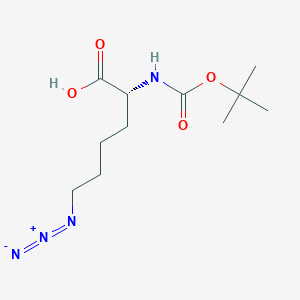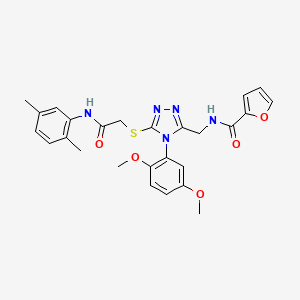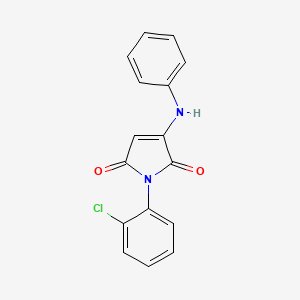
2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride involves several steps. One common method includes the hydrogenation of substituted pyridines to form the corresponding piperidines. This process can be carried out using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, allowing for acid-free hydrogenation with good yields and selectivity . Industrial production methods often involve multicomponent reactions and cyclization processes to achieve the desired piperidine derivatives .
Chemical Reactions Analysis
2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group by another.
Scientific Research Applications
2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects . The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
2-Methoxy-2-piperidin-4-ylacetic acid;hydrochloride can be compared with other piperidine derivatives such as:
4-Methoxy-piperidine-2-carboxylic acid hydrochloride: Similar in structure but with different functional groups.
2,8-Diazaspiro[4.5]decane-1-one: Contains a spirocyclic structure, offering different pharmacological properties.
Indole derivatives: Although not piperidines, they share some biological activities and are used in similar applications. The uniqueness of this compound lies in its specific functional groups and the resulting pharmacological effects.
Properties
IUPAC Name |
2-methoxy-2-piperidin-4-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-7(8(10)11)6-2-4-9-5-3-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFFJZKCQBWPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCNCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)
![3-(4-methoxyphenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2649907.png)
![(1S,3R,4R)-3-Azidobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2649909.png)

![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2649912.png)

![2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2649915.png)
![1-[3-(Phenoxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2649916.png)



![rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2649924.png)

